molecular formula C11H11Cl2NO3 B14521814 Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate CAS No. 62804-98-2

Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate

Cat. No.: B14521814
CAS No.: 62804-98-2
M. Wt: 276.11 g/mol
InChI Key: WHBPRKUCGXDJKJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring. This compound is often used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atoms by the ethoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
  • Acetic acid, [(3,5,6-trichloropyridin-2-yl)oxy]

Uniqueness

Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62804-98-2

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 3-(2,6-dichloropyridin-3-yl)oxybut-2-enoate

InChI

InChI=1S/C11H11Cl2NO3/c1-3-16-10(15)6-7(2)17-8-4-5-9(12)14-11(8)13/h4-6H,3H2,1-2H3

InChI Key

WHBPRKUCGXDJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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